2-(t-Butyloxy)-ethylamine hydrochloride
Overview
Description
2-(t-Butyloxy)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO and its molecular weight is 153.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-(t-Butyloxy)-ethylamine hydrochloride, also known as NH2-Et-OtBu Hydrochloride, is primarily used in the field of synthetic organic chemistry . Its primary targets are organic compounds, specifically amino acids and peptides . The compound plays a significant role in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
Mode of Action
The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protective group from a molecule. In the case of this compound, it facilitates the removal of the Boc group from amino acids and peptides . This interaction results in the exposure of the amine functional group, which is crucial for further reactions in organic synthesis .
Biochemical Pathways
The deprotection process facilitated by this compound affects the biochemical pathways involved in the synthesis of organic compounds . By removing the Boc group, the compound enables the amine functional group to participate in subsequent reactions. This process is essential in the synthesis of various organic compounds, including peptides .
Pharmacokinetics
As a chemical used in synthetic organic chemistry, its bioavailability is likely to depend on the specific conditions of the reaction it is involved in, such as temperature, ph, and the presence of other reactants .
Result of Action
The molecular effect of the action of this compound is the removal of the Boc group from amino acids and peptides . This deprotection process exposes the amine functional group, enabling it to participate in further reactions. On a cellular level, the effects would depend on the specific biochemical pathways and reactions that the deprotected amino acids and peptides are involved in.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction it is involved in . For example, the compound has been reported to effectively deprotect Boc amino acids and peptides at high temperatures .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMIYHHLZGDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694536 | |
Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335598-67-9 | |
Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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